Abt-510

Description

TSP-1 Mimetic this compound is a synthetic peptide that mimics the anti-angiogenic activity of the endogenous protein thrombospondin-1 (TSP-1). this compound inhibits the actions of several pro-angiogenic growth factors important to tumor neovascularization; these pro-angiogenic growth factors include vascular endothelial growth factor (VEGF), basic fibroblast growth factor (bFGF)), hepatocyte growth factor (HGF), and interleukin 8 (IL-8). (NCI04)

This compound is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 9 investigational indications.

Properties

Key on ui mechanism of action |

ABT-510 is a synthetic peptide that mimics the anti-angiogenic activity of the naturally occurring protein, thrombospondin-1 (TSP-1). Angiogenesis is the process of new blood vessel formation. ABT-510 blocks the actions of multiple pro-angiogenic growth factors known to play a role in cancer related blood vessel growth, such as VEGF, bFGF, HGF, and IL-8. ABT-510 is the first compound with this mechanism of action to be studied. |

|---|---|

CAS No. |

251579-55-2 |

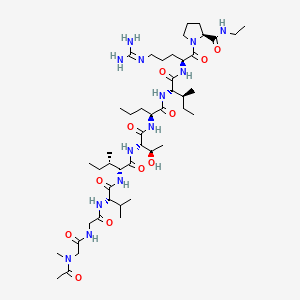

Molecular Formula |

C46H83N13O11 |

Molecular Weight |

994.2 g/mol |

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2R,3S)-2-[[(2S)-2-[[2-[[2-[acetyl(methyl)amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H83N13O11/c1-12-18-30(39(64)55-36(26(7)13-2)42(67)53-31(19-16-21-50-46(47)48)45(70)59-22-17-20-32(59)40(65)49-15-4)52-44(69)38(28(9)60)57-43(68)37(27(8)14-3)56-41(66)35(25(5)6)54-33(62)23-51-34(63)24-58(11)29(10)61/h25-28,30-32,35-38,60H,12-24H2,1-11H3,(H,49,65)(H,51,63)(H,52,69)(H,53,67)(H,54,62)(H,55,64)(H,56,66)(H,57,68)(H4,47,48,50)/t26-,27-,28+,30-,31-,32-,35-,36-,37+,38-/m0/s1 |

InChI Key |

RIWLPSIAFBLILR-WVNGMBSFSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

Canonical SMILES |

CCCC(C(=O)NC(C(C)CC)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC)NC(=O)C(C(C)O)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)CNC(=O)CN(C)C(=O)C |

Appearance |

Solid powder |

Other CAS No. |

251579-55-2 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

GGVXTXIRP |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ABT 510 ABT-510 ABT510 N-acetyl-sarcosyl-glycyl-valyl-alloisoleucyl-threonyl-norvalyl-isoleucyl-arginyl-proline ethylamide NAc-Sar-Gly-Val-(d-allo-Ile)-Thr-Nva-Ile-Arg-ProNEt |

Origin of Product |

United States |

Foundational & Exploratory

Abt-510: A Technical Guide to its Anti-Angiogenic Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed as a potential therapeutic agent for cancer and other angiogenesis-dependent diseases, this compound has been the subject of extensive preclinical and clinical investigation. This technical guide provides an in-depth exploration of the core mechanism of action by which this compound exerts its anti-angiogenic effects. Central to its activity is the induction of apoptosis in activated endothelial cells through interaction with the CD36 receptor, triggering a downstream signaling cascade that ultimately leads to the inhibition of new blood vessel formation. This document details the molecular pathways, summarizes key quantitative data from preclinical studies, and provides methodologies for the essential experiments used to elucidate its function.

Core Mechanism of Action: Induction of Endothelial Cell Apoptosis

This compound functions primarily by mimicking the anti-angiogenic activity of the type 1 repeats of TSP-1. Its mechanism is centered on the selective induction of apoptosis in proliferating endothelial cells, the building blocks of new blood vessels. This targeted action spares quiescent, mature vasculature, a desirable characteristic for anti-angiogenic therapies.

The CD36 Receptor: The Gateway for this compound's Anti-Angiogenic Signal

The primary cell surface receptor for this compound on endothelial cells is CD36, also known as scavenger receptor class B, member 3. The binding of this compound to CD36 is a critical initiating event in its anti-angiogenic signaling cascade. This interaction is thought to induce a conformational change in CD36, leading to the recruitment and activation of downstream signaling molecules.

Downstream Signaling Cascade

Upon binding of this compound to CD36, a signaling cascade is initiated within the endothelial cell, culminating in apoptosis. The key steps in this pathway are:

-

Recruitment and Activation of Src Family Kinases: The this compound/CD36 complex recruits and activates Src family protein tyrosine kinases, particularly p59fyn.

-

Activation of p38 MAPK: Activated p59fyn leads to the phosphorylation and activation of p38 mitogen-activated protein kinase (MAPK).

-

Upregulation of Fas/Fas Ligand (FasL): The activation of the p38 MAPK pathway results in the increased expression of both the Fas receptor (CD95) and its ligand, FasL.

-

Caspase Cascade Activation: The engagement of Fas by FasL initiates the extrinsic pathway of apoptosis. This leads to the recruitment of the Fas-associated death domain (FADD) and the subsequent activation of initiator caspase-8.

-

Execution of Apoptosis: Activated caspase-8 then activates downstream executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis.

Caption: this compound signaling pathway leading to endothelial cell apoptosis.

Quantitative Data on this compound's Anti-Angiogenic Effects

The anti-angiogenic properties of this compound have been quantified in numerous preclinical studies. The following tables summarize key findings from in vitro and in vivo experiments.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Type | This compound Concentration | Effect | Citation |

| Apoptosis Induction | ID8 (murine ovarian cancer) | 1, 5, 10, 20, 50 nM (24h) | Dose-dependent induction of apoptosis | [1] |

| Apoptosis Induction | SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | 50 nM (24h) | Increased incidence of apoptosis | [1] |

| Endothelial Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Not specified | Inhibition of VEGF-induced migration | |

| Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Not specified | Inhibition of tube formation |

Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Activity of this compound

| Animal Model | Tumor Type | This compound Dosage | Key Findings | Citation |

| Athymic Nude Mice | Human Malignant Astrocytoma | Daily administration (days 7-19) | Significantly inhibited tumor growth; Significantly lower microvessel density; 3-fold higher number of apoptotic microvascular endothelial cells. | [2] |

| Syngeneic Mouse Model | Intracerebral Malignant Glioma | Not specified | Similar results to the astrocytoma model. | [2] |

| C57BL/6 Mice | Epithelial Ovarian Cancer | 100 mg/kg daily (i.p.) for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. | [1] |

| Companion Dogs | Naturally Occurring Cancers | Not specified | Objective responses (>50% reduction in tumor size) or significant disease stabilization in 42 of 242 dogs. |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-angiogenic mechanism of action of this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Objective: To determine the effect of this compound on the in vitro morphogenesis of endothelial cells into tube-like networks.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium

-

Basement membrane matrix (e.g., Matrigel®)

-

This compound

-

24-well tissue culture plates

-

Inverted microscope with imaging capabilities

Protocol:

-

Plate Coating: Thaw basement membrane matrix on ice. Pipette 150 µL of the matrix into each well of a pre-chilled 24-well plate. Incubate at 37°C for 30 minutes to allow for solidification.

-

Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells using trypsin and resuspend in endothelial cell growth medium at a concentration of 2 x 10^5 cells/mL.

-

Treatment: Prepare serial dilutions of this compound in endothelial cell growth medium.

-

Seeding: Add 500 µL of the HUVEC suspension to each well of the coated plate.

-

Incubation: Add the desired concentrations of this compound or vehicle control to the respective wells. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours.

-

Visualization and Quantification: Following incubation, visualize the formation of tube-like structures using an inverted microscope. Capture images at 4x or 10x magnification. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Caption: Workflow for the in vitro endothelial cell tube formation assay.

In Situ Detection of Apoptosis (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.

Objective: To quantify the number of apoptotic endothelial cells in tumor tissue or cell culture following treatment with this compound.

Materials:

-

Paraffin-embedded tissue sections or cultured cells on slides

-

TUNEL assay kit (containing TdT enzyme, labeled nucleotides, and detection reagents)

-

Proteinase K

-

Permeabilization solution (e.g., Triton X-100)

-

Blocking buffer

-

Nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Protocol:

-

Deparaffinization and Rehydration (for tissue sections): Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

-

Permeabilization: Incubate slides with Proteinase K to retrieve antigenic sites. For cultured cells, permeabilize with a detergent-based solution.

-

Equilibration: Rinse the slides and incubate with equilibration buffer provided in the TUNEL kit.

-

TdT Labeling: Incubate the slides with the TdT reaction mixture containing the TdT enzyme and labeled nucleotides (e.g., BrdUTP or fluorescently-labeled dUTP) in a humidified chamber at 37°C for 1-2 hours. This allows the TdT to label the 3'-OH ends of fragmented DNA.

-

Detection:

-

Direct Detection: If using fluorescently labeled nucleotides, proceed to counterstaining.

-

Indirect Detection: If using biotin or BrdU-labeled nucleotides, incubate with a fluorescently-labeled streptavidin or anti-BrdU antibody, respectively.

-

-

Counterstaining: Stain the nuclei with a counterstain like DAPI to visualize all cells.

-

Imaging and Analysis: Mount the slides with an anti-fade mounting medium and visualize under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained nuclei.

In Vivo Matrigel Plug Angiogenesis Assay

This assay provides an in vivo model to assess the formation of new blood vessels in response to pro-angiogenic stimuli and the inhibitory effects of compounds like this compound.

Objective: To evaluate the effect of this compound on growth factor-induced angiogenesis in a subcutaneous Matrigel plug in mice.

Materials:

-

C57BL/6 mice

-

Basement membrane matrix (Matrigel®), growth factor-reduced

-

Pro-angiogenic factors (e.g., bFGF, VEGF)

-

This compound

-

Heparin

-

Sterile, ice-cold syringes and needles

Protocol:

-

Matrigel Preparation: On ice, mix growth factor-reduced Matrigel with heparin and a pro-angiogenic factor (e.g., bFGF). In the treatment group, also add the desired concentration of this compound. Keep the mixture on ice to prevent premature solidification.

-

Injection: Anesthetize the mice. Subcutaneously inject 0.5 mL of the Matrigel mixture into the dorsal flank of each mouse using a pre-chilled syringe. The liquid Matrigel will form a solid plug at body temperature.

-

Treatment (Systemic): If evaluating systemic administration, treat mice with daily subcutaneous or intraperitoneal injections of this compound or vehicle control.

-

Plug Excision: After a predetermined time (typically 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.

-

Quantification of Angiogenesis:

-

Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay (e.g., Drabkin's reagent). Hemoglobin concentration is proportional to the number of red blood cells and, therefore, the extent of vascularization.

-

Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker (e.g., anti-CD31 antibody) to visualize blood vessels. Quantify microvessel density by counting the number of vessels per high-power field.

-

Conclusion

This compound is a well-characterized anti-angiogenic peptide that mimics the endogenous inhibitor of angiogenesis, thrombospondin-1. Its mechanism of action is primarily mediated through the CD36 receptor on endothelial cells, leading to the induction of apoptosis via a p59fyn-p38 MAPK-Fas/FasL-caspase-dependent pathway. Preclinical studies have consistently demonstrated its ability to inhibit endothelial cell migration, tube formation, and in vivo angiogenesis, resulting in the suppression of tumor growth in various animal models. The detailed understanding of its molecular mechanism and the availability of robust experimental protocols for its evaluation provide a strong foundation for its further investigation and potential clinical application in angiogenesis-dependent diseases. While clinical trials have shown limited efficacy as a monotherapy, its well-defined mechanism of action and safety profile suggest potential for use in combination with other anti-cancer agents.

References

The Role of ABT-510 as a Thrombospondin-1 Mimetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ABT-510 is a synthetic nonapeptide designed as a mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Derived from the second type-1 repeat (TSR) of TSP-1, this compound exerts its anti-angiogenic effects primarily through interaction with the CD36 receptor on microvascular endothelial cells. This interaction triggers a signaling cascade that culminates in endothelial cell apoptosis and inhibition of key angiogenic processes, including cell migration and tube formation. While demonstrating a favorable safety profile in clinical trials, its efficacy as a monotherapy has been limited. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, relevant signaling pathways, and detailed experimental protocols for studying this compound and similar TSP-1 mimetics.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[1] Thrombospondin-1 (TSP-1) is a matricellular glycoprotein that acts as a key endogenous inhibitor of angiogenesis.[2] Its anti-angiogenic activity is primarily mediated by its type 1 repeats (TSRs), which bind to the CD36 receptor on endothelial cells.[3][4] However, the therapeutic use of the full-length TSP-1 protein is impractical due to its large size and complex structure.

This led to the development of smaller peptide mimetics that replicate the function of the TSR domain. This compound (NAc-Sar-Gly-Val-D-alloIle-Thr-Nva-Ile-Arg-Pro-NHEt) is a second-generation nonapeptide analog of a TSP-1 TSR, engineered for improved pharmacokinetic properties, such as increased water solubility and slower clearance, compared to its predecessors.[5] It has been evaluated in numerous preclinical models and advanced to Phase II clinical trials for various cancers. This document serves as a comprehensive technical resource on the core functions and experimental evaluation of this compound.

Mechanism of Action

This compound mimics the anti-angiogenic activity of TSP-1 by binding to the CD36 receptor on endothelial cells. This binding is believed to initiate a cascade of intracellular events that counter pro-angiogenic stimuli. The primary mechanisms include:

-

Induction of Endothelial Cell Apoptosis: Binding of this compound to CD36 activates a pro-apoptotic signaling pathway. This involves the recruitment and activation of Src family kinases (p59-Fyn), which in turn activate p38 MAPK and JNK. This cascade leads to the increased expression of Fas ligand (FasL) and subsequent activation of caspase-8 and caspase-3, executing the apoptotic program.

-

Inhibition of Cell Migration and Tube Formation: this compound effectively inhibits the migration and differentiation of endothelial cells, which are essential steps for the formation of new vascular networks. This effect is also mediated through the CD36 receptor.

-

Modulation of Nitric Oxide (NO)/cGMP Signaling: While TSP-1 and its earlier mimetics are known to inhibit NO/cGMP signaling by blocking the fatty acid translocase activity of CD36, this compound is less potent in this regard. Its primary anti-angiogenic activity is thought to be largely independent of this pathway and more reliant on the induction of apoptosis.

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound and its precursor, ABT-526, from various in vitro and in vivo studies.

Table 1: In Vitro Activity and Binding Characteristics

| Compound | Assay | Target Cells | Activity/Binding | Reference |

| This compound | Endothelial Cell Migration | HMVEC | 30-fold less active than ABT-526 | |

| This compound | Endothelial Tube Formation | HMVEC | 20-fold more active than ABT-526 | |

| This compound | Saturable Binding | HMVEC | 0.02-20 nM | |

| This compound | Apoptosis Induction | HUAEC | Significant Increase | |

| This compound | Apoptosis Induction (Dose-dependent) | ID8 Ovarian Cancer Cells | 1, 5, 10, 20, 50 nM | |

| This compound | NO-stimulated cGMP accumulation | Platelets | IC50 > 1 µM | |

| ABT-526 | VEGF-induced Migration & Tube Formation | HMVEC | Nanomolar Range |

Table 2: In Vivo Efficacy and Pharmacokinetics

| Compound | Model | Endpoint | Dosage | Result | Reference |

| This compound | Mouse Matrigel Plug | Neovascularization | Not specified | Effective Blockade | |

| This compound | Mouse Lewis Lung Carcinoma | Tumor Growth | Not specified | Inhibition | |

| This compound | Murine Inflammatory Bowel Disease | Angiogenesis & Inflammation | 60 mg/kg/day (s.c. pump) | Significant Decrease | |

| This compound | Human Malignant Glioma (Mouse) | Microvessel Density | Not specified | Significantly Lower | |

| This compound | Human Malignant Glioma (Mouse) | Apoptotic Endothelial Cells | Not specified | 3-fold Higher | |

| This compound | Companion Dogs (various cancers) | Elimination Half-life | Not specified | 0.7 hours | |

| ABT-526 | Rat Corneal Angiogenesis | Neovascularization | 10 µM (implant) | 92% Reduction |

Signaling Pathways and Experimental Workflows

Visualizations of key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

This compound/CD36 Anti-Angiogenic Signaling Pathway

Caption: this compound initiates apoptosis via the CD36 receptor pathway.

Experimental Workflow: In Vivo Matrigel Plug Assay

Caption: Workflow for assessing angiogenesis using the Matrigel plug assay.

Experimental Workflow: Endothelial Cell Tube Formation Assay

Caption: Workflow for the in vitro endothelial tube formation assay.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below. These are generalized protocols and may require optimization for specific cell types and experimental conditions.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

-

Preparation: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice at 4°C. Pre-chill pipette tips and a 96-well plate.

-

Coating: Pipette 50 µL of BME into each well of the pre-chilled 96-well plate, ensuring the entire surface is covered. Avoid introducing bubbles.

-

Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify into a gel.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium containing the desired pro-angiogenic factors (e.g., VEGF) and experimental compounds (e.g., various concentrations of this compound or vehicle control).

-

Incubation: Seed 1-2 x 10^4 cells onto the solidified BME in each well. Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Analysis: Visualize the formation of tubular networks using a phase-contrast microscope. Capture images and quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of branches using an imaging software like ImageJ.

In Vivo Matrigel Plug Assay

This assay evaluates angiogenesis in a living organism.

-

Preparation: On ice, mix growth factor-reduced Matrigel (e.g., 500 µL) with a pro-angiogenic factor (e.g., bFGF, VEGF) and the test compound (this compound) or vehicle control. Keep the mixture at 4°C to prevent premature gelling.

-

Injection: Using a pre-chilled syringe, subcutaneously inject the Matrigel mixture into the flank of an immunocompromised mouse (e.g., nude or SCID mouse).

-

Incubation: The liquid Matrigel will form a solid plug in vivo. Allow 7-21 days for host cells and blood vessels to infiltrate the plug.

-

Excision and Processing: Euthanize the mouse and carefully excise the Matrigel plug. Fix the plug in 10% neutral buffered formalin, process, and embed in paraffin.

-

Analysis: Cut 5 µm sections of the plug and perform immunohistochemistry (IHC) for an endothelial cell marker, such as CD31 or von Willebrand Factor (vWF). Quantify the microvessel density (MVD) by counting the number of stained vessels per high-power field.

Cell Migration (Boyden Chamber) Assay

This assay quantifies the chemotactic migration of endothelial cells.

-

Chamber Setup: Use a Boyden chamber or a cell culture insert (e.g., 8 µm pore size) placed in a multi-well plate.

-

Chemoattractant: Add medium containing a chemoattractant (e.g., VEGF, FBS) to the lower chamber.

-

Cell Seeding: Harvest endothelial cells, wash, and resuspend them in serum-free medium containing the test compound (this compound) or vehicle. Place the cell suspension into the upper chamber (the insert).

-

Incubation: Incubate the plate at 37°C for 4-24 hours to allow cells to migrate through the porous membrane towards the chemoattractant.

-

Analysis: Remove non-migrated cells from the top surface of the membrane with a cotton swab. Fix and stain the cells that have migrated to the underside of the membrane with a stain like Crystal Violet.

-

Quantification: Count the number of stained, migrated cells in several representative fields under a microscope. Alternatively, the stain can be eluted and the absorbance measured on a plate reader.

Caspase Activation Assay (Western Blot)

This method detects the cleavage of caspases, a hallmark of apoptosis.

-

Cell Treatment: Culture endothelial cells and treat with this compound at various concentrations and time points. Include positive (e.g., staurosporine) and negative (vehicle) controls.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and then incubate with a primary antibody specific for cleaved caspase-3 or cleaved caspase-8. Also, probe for total caspase and a loading control (e.g., β-actin or GAPDH).

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of the cleaved caspase band indicates activation.

Conclusion

This compound is a well-characterized TSP-1 mimetic that functions as a potent anti-angiogenic agent by inducing apoptosis in endothelial cells via the CD36 receptor. Its mechanism of action, centered on activating the Fyn-p38/JNK-caspase cascade, has been extensively studied using a variety of established in vitro and in vivo assays. While preclinical data were promising, clinical trials revealed that this compound has limited efficacy as a single agent, suggesting that its future therapeutic potential may lie in combination with other anti-cancer therapies. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of angiogenesis and drug development, facilitating further investigation into TSP-1 mimetics and the broader strategy of targeting the tumor microenvironment.

References

- 1. Boyden Chamber Assays | Cell Biolabs [cellbiolabs.com]

- 2. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Abt-510 and the CD36 Receptor: A Technical Deep Dive into a Complex Anti-Angiogenic Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-510, a synthetic peptidomimetic of thrombospondin-1 (TSP-1), has been a subject of significant interest in the field of anti-angiogenic therapy. Its mechanism of action is primarily attributed to its interaction with the cell surface receptor CD36, a class B scavenger receptor expressed on various cell types, including microvascular endothelial cells. This technical guide provides an in-depth analysis of the this compound-CD36 interaction, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways involved. While the binding of this compound to CD36 is often inferred from the activity of related TSP-1-derived peptides, this document collates the available evidence to present a comprehensive overview for the scientific community.[1]

Quantitative Analysis of this compound Activity

The biological effects of this compound are dose-dependent and vary across different cellular contexts. The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative look at its efficacy in different assays.

Table 1: In Vitro Efficacy of this compound in Endothelial Cell Assays

| Assay Type | Cell Type | Effect | This compound Concentration | Citation |

| Endothelial Cell Migration | Not specified | IC50 | 0.9 nM | [1] |

| Caspase-3 and -7 Activation | Human Brain Microvascular Endothelial Cells | Effective Concentration | 50-100 nM | [1] |

| Inhibition of NO-stimulated cGMP flux | Platelets | IC50 | >1 µM | [1] |

| Inhibition of Myristate-Stimulated Adhesion | Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | Effective Concentration | ≥1 µM | [1] |

Table 2: Comparative Activity of this compound and a Related TSP-1 Peptide (GDGV(dI)TRIR)

| Assay Type | Observation | Citation |

| Inhibition of Myristic Acid Uptake | This compound is weaker than GDGV(dI)TRIR | |

| Inhibition of Myristate-Stimulated Cell Adhesion | This compound is less active than GDGV(dI)TRIR | |

| Induction of Caspase Activation | This compound is more potent than GDGV(dI)TRIR |

Core Signaling Pathways

The interaction of this compound with CD36 triggers a cascade of intracellular events that ultimately lead to the inhibition of angiogenesis and induction of apoptosis in endothelial cells. While the complete picture is still under investigation, two primary pathways have been elucidated.

Pro-Apoptotic Signaling Cascade

Binding of this compound to CD36 on microvascular endothelial cells initiates a pro-apoptotic signaling cascade. This pathway is characterized by the activation of Src family kinases, specifically Fyn, which in turn activates p38 MAPK. Downstream of p38 MAPK, caspase-3 is activated, a key executioner of apoptosis. Furthermore, this signaling axis can also lead to the increased expression of pro-apoptotic receptors like Fas and its ligand (FasL), amplifying the apoptotic signal.

Modulation of Nitric Oxide (NO)/cGMP Signaling

This compound also influences the nitric oxide (NO) signaling pathway, which plays a crucial role in promoting angiogenesis. CD36 is known to function as a fatty acid translocase, and its inhibition can affect downstream signaling. This compound has been shown to weakly inhibit the uptake of myristic acid, a process that can impact NO/cGMP signaling. However, it is noteworthy that this compound is less potent in this regard compared to other TSP-1 mimetic peptides, suggesting that its primary anti-angiogenic effects may be mediated through other mechanisms.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and CD36.

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Objective: To evaluate the inhibitory effect of this compound on in vitro angiogenesis.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Basement membrane matrix (e.g., Matrigel)

-

Endothelial cell growth medium

-

This compound

-

Calcein AM (for visualization)

-

96-well plates

Procedure:

-

Thaw the basement membrane matrix on ice and coat the wells of a 96-well plate.

-

Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Prepare a suspension of HUVECs in endothelial cell growth medium.

-

Add the HUVEC suspension to the coated wells.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

After incubation, remove the medium and add Calcein AM solution to stain the cells.

-

Visualize and quantify the tube formation using a fluorescence microscope. The total tube length, number of junctions, and number of loops are common parameters for quantification.

Caspase Activation Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis.

Objective: To determine if this compound induces apoptosis by activating caspases.

Materials:

-

Endothelial cells (e.g., HUVECs or human brain microvascular endothelial cells)

-

Cell culture medium

-

This compound

-

Caspase activity assay kit (e.g., Caspase-Glo® 3/7 Assay)

-

Luminometer or fluorescence plate reader

Procedure:

-

Seed endothelial cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound. Include a vehicle control and a positive control for apoptosis induction.

-

Incubate the cells for a specified period (e.g., 24 hours).

-

Add the caspase assay reagent to each well according to the manufacturer's instructions.

-

Incubate at room temperature for the recommended time to allow for signal generation.

-

Measure the luminescence or fluorescence using a plate reader. The signal intensity is proportional to the caspase activity.

Myristic Acid Uptake Assay

This assay quantifies the uptake of fatty acids by cells, a process mediated by CD36.

Objective: To assess the effect of this compound on the fatty acid translocase activity of CD36.

Materials:

-

Endothelial cells or vascular smooth muscle cells

-

Cell culture medium

-

[³H]-myristic acid

-

This compound

-

Scintillation counter

Procedure:

-

Culture cells to near confluence in 24-well plates.

-

Pre-incubate the cells with different concentrations of this compound for a defined period.

-

Add [³H]-myristic acid to the wells and incubate for a short duration (e.g., 15 minutes).

-

Wash the cells extensively with ice-cold buffer to remove unincorporated [³H]-myristic acid.

-

Lyse the cells and measure the radioactivity in the cell lysates using a scintillation counter.

-

The amount of radioactivity is indicative of the myristic acid uptake.

Conclusion

The interaction between this compound and the CD36 receptor is a multifaceted process that contributes to its anti-angiogenic and pro-apoptotic properties. While direct binding affinity data remains to be fully elucidated, the existing body of research strongly supports a CD36-dependent mechanism of action, primarily through the induction of apoptosis via the Fyn-p38-caspase-3 signaling pathway. However, the observation that this compound is a more potent inducer of apoptosis than an inhibitor of CD36's fatty acid translocase activity suggests that its anti-tumor effects may not be solely dependent on the latter function. This technical guide provides a foundational understanding for researchers and drug developers working on novel anti-angiogenic therapies targeting the CD36 receptor, highlighting the complexities and potential of this therapeutic strategy. Further investigation into the precise molecular interactions and the potential involvement of other receptors will be crucial for the future development of more effective CD36-targeted cancer therapies.

References

Downstream Signaling Pathways of Abt-510: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed by Abbott Laboratories, this compound has been investigated for its anti-tumor and anti-angiogenic properties in various preclinical and clinical settings. This technical guide provides a comprehensive overview of the core downstream signaling pathways activated by this compound, with a focus on its molecular mechanisms of action. The information presented herein is intended to support further research and drug development efforts in the field of anti-angiogenic cancer therapy.

Core Signaling Pathways of this compound

This compound exerts its biological effects primarily through its interaction with the cell surface receptor CD36, which is expressed on microvascular endothelial cells and various tumor cells. This interaction initiates a cascade of intracellular events culminating in apoptosis and the inhibition of pro-angiogenic processes. Additionally, evidence suggests the existence of CD36-independent mechanisms and a role for this compound in the activation of Transforming Growth Factor-β1 (TGF-β1).

CD36-Dependent Pro-Apoptotic Signaling

The primary mechanism of action of this compound is the induction of apoptosis in endothelial and tumor cells through the CD36 receptor. This pathway involves the recruitment and activation of several key signaling molecules.

-

Initiation: this compound binds to the CD36 receptor.

-

Upstream Events: This binding event is proposed to lead to the activation of the Src family kinase p59fyn.

-

MAPK Activation: Activated p59fyn is thought to stimulate the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Death Receptor Upregulation: The signaling cascade results in the increased expression of Fas Ligand (FasL).

-

Caspase Activation: The engagement of the Fas/FasL system initiates the extrinsic apoptosis pathway, leading to the activation of initiator caspase-8, which in turn activates the executioner caspases-3 and -7, ultimately leading to programmed cell death.

Intrinsic Apoptotic Pathway Involvement

In addition to the extrinsic pathway, this compound may also engage the intrinsic (mitochondrial) pathway of apoptosis. This is supported by findings that show an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 in response to TSP-1, the parent molecule of this compound. An elevated Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Inhibition of Pro-Angiogenic Signaling

This compound counteracts angiogenesis not only by inducing endothelial cell death but also by inhibiting key pro-angiogenic signaling pathways.

-

Inhibition of VEGF-Induced Migration: this compound has been shown to inhibit the migration of endothelial cells stimulated by Vascular Endothelial Growth Factor (VEGF).[1] While the direct mechanism is not fully elucidated, evidence suggests that the anti-migratory effects of the TSP-1 type 1 repeat domain, which this compound mimics, can be mediated by β1 integrins through a Phosphoinositide 3-kinase (PI3K)-dependent mechanism in cells lacking CD36.

-

Inhibition of Nitric Oxide (NO)/cGMP Signaling: this compound can inhibit nitric oxide-driven accumulation of cyclic guanosine monophosphate (cGMP).[2][3] This action is thought to result from the inhibition of myristic acid uptake via CD36, which is involved in the activation of endothelial nitric oxide synthase (eNOS).[4] However, the potent anti-tumor activity of this compound appears to be largely independent of this pathway.[2]

Activation of TGF-β1

This compound has been observed to increase the levels of active TGF-β1 in preclinical models. TGF-β1 is a pleiotropic cytokine with both tumor-suppressing and tumor-promoting roles depending on the context. The mechanism by which this compound activates latent TGF-β1 is currently unknown and represents an area for further investigation.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro and in vivo studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Concentration Range | Effect | Reference |

| ID8 (murine ovarian cancer) | Apoptosis Assay | 1-50 nM | Induction of apoptosis | |

| SKOV3, OVCAR3, CAOV3 (human ovarian cancer) | Apoptosis Assay | 50 nM | Increased incidence of apoptosis | |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Caspase-3/7 Activity Assay | nM concentrations | Dose-dependent activation | |

| Human Aortic Vascular Smooth Muscle Cells (HAVSMC) | Caspase-3/7 Activity Assay | nM concentrations | Dose-dependent activation | |

| Human Brain Microvascular Endothelial Cells (MvEC) | Apoptosis Assay | Dose- and time-dependent | Induction of apoptosis | |

| B16F10 melanoma explants | Vascular Outgrowth Assay | 0-10 µM | Inhibition of NO-stimulated vascular cell outgrowth |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Dosage | Effect | Reference |

| Athymic nude mice | Human malignant astrocytoma | Daily administration (days 7-19) | Significantly inhibited tumor growth; 3-fold higher apoptotic MvEC | |

| C57BL/6 mice | Syngeneic epithelial ovarian cancer | 100 mg/kg/day (i.p.) | Significant reduction in tumor size, ascites, and secondary lesions | |

| TSP-1-Null mice | DSS-induced inflammatory bowel disease | 60 mg/kg/day (s.c. minipump) | Decreased angiogenesis and inflammation |

Table 3: Clinical Trial Data on this compound

| Trial Phase | Patient Population | Dosage | Key Findings | Reference |

| Phase I | Advanced cancer | 20-100 mg/day (s.c.) | Well-tolerated; minimal antitumor activity as a single agent | |

| Phase I | Newly diagnosed glioblastoma (with chemoradiation) | 20-200 mg/day (s.c.) | Well-tolerated; MTD not reached | |

| Phase II | Metastatic melanoma | 100 mg twice daily (s.c.) | Did not demonstrate definite clinical efficacy |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound. These protocols are based on standard laboratory procedures and should be adapted as necessary for specific experimental conditions.

Western Blot Analysis for Protein Expression

This protocol is for the detection of changes in protein expression (e.g., FasL, Bax, Bcl-2) in response to this compound treatment.

1. Cell Lysis:

-

Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified duration.

-

Wash cells twice with ice-cold PBS.

-

Lyse the cells in RIPA buffer (or other suitable lysis buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

2. Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA protein assay kit according to the manufacturer's instructions.

3. Sample Preparation and SDS-PAGE:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel.

-

Run the gel at 100-120V until the dye front reaches the bottom.

4. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-FasL, anti-Bax, anti-Bcl-2) diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

6. Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

Caspase-3/7 Activity Assay

This fluorometric assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis.

1. Cell Culture and Treatment:

-

Seed cells in a 96-well plate at a suitable density.

-

Allow cells to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control for the desired time period.

2. Assay Procedure:

-

Equilibrate the plate and reagents to room temperature.

-

Add the caspase-3/7 reagent (containing a proluminescent caspase-3/7 substrate) to each well.

-

Mix the contents of the wells by gentle shaking.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

3. Measurement:

-

Measure the fluorescence intensity using a plate-reading fluorometer with excitation at 499 nm and emission at 521 nm.

-

The fluorescence intensity is proportional to the amount of caspase-3/7 activity.

Conclusion

This compound is a TSP-1 mimetic peptide with potent anti-angiogenic and pro-apoptotic activities. Its primary mechanism of action involves the engagement of the CD36 receptor, leading to the activation of a signaling cascade that includes p38 MAPK and the Fas/FasL pathway, ultimately resulting in caspase-dependent apoptosis. Furthermore, this compound can inhibit pro-angiogenic pathways, such as VEGF-induced cell migration, and has been shown to activate TGF-β1. While clinical trials have shown limited efficacy of this compound as a monotherapy, its well-defined mechanisms of action and favorable safety profile suggest its potential for use in combination therapies. This in-depth technical guide provides a foundation for researchers to further explore the therapeutic potential of this compound and to develop novel anti-angiogenic strategies for the treatment of cancer.

References

- 1. A Phase 1 Trial of this compound Concurrent With Standard Chemoradiation for Patients With Newly Diagnosed Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential Effects of this compound and a CD36-binding Peptide Derived from the Type 1 Repeats of Thrombospondin-1 on Fatty Acid Uptake, Nitric Oxide Signaling, and Caspase Activation in Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Differential effects of this compound and a CD36-binding peptide derived from the type 1 repeats of thrombospondin-1 on fatty acid uptake, nitric oxide signaling, and caspase activation in vascular cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. THROMBOSPONDIN-1 INHIBITS NITRIC OXIDE SIGNALING VIA CD36 BY INHIBITING MYRISTIC ACID UPTAKE - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Angiogenic Agent Abt-510: A Technical Guide to its Antagonism of VEGF Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-510 is a synthetic nonapeptide mimetic of thrombospondin-1 (TSP-1), an endogenous inhibitor of angiogenesis. Its primary mechanism of action involves antagonizing the signaling of pro-angiogenic growth factors, most notably Vascular Endothelial Growth Factor (VEGF). By binding to the CD36 receptor on microvascular endothelial cells, this compound initiates a signaling cascade that leads to the inhibition of endothelial cell migration, proliferation, and tube formation, and promotes apoptosis. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and quantitative effects of this compound on the VEGF signaling pathway, serving as a comprehensive resource for researchers in oncology and angiogenesis.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. VEGF is a potent pro-angiogenic cytokine that stimulates endothelial cell proliferation and migration by binding to its receptor, VEGFR-2 (KDR/Flk-1). This compound is a rationally designed peptide that mimics the anti-angiogenic activity of the second type 1 repeat (TSR) of thrombospondin-1.[1] It has been investigated as a therapeutic agent for its ability to block angiogenesis across various cancer models.[2] This document details the direct and indirect effects of this compound on VEGF-mediated signaling pathways, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Interference with VEGF Signaling

The anti-angiogenic effect of this compound is not mediated by the direct sequestration of VEGF. Instead, this compound functions by activating an inhibitory pathway that directly counteracts VEGF-induced signaling. The binding of this compound to the CD36 receptor on microvascular endothelial cells is the critical initiating event.[3] This engagement recruits the Src homology 2 domain-containing protein tyrosine phosphatase (SHP-1) to the VEGFR-2 signaling complex.[4][5] The SHP-1 phosphatase then dephosphorylates VEGFR-2 at key tyrosine residues, effectively terminating downstream signaling cascades that are essential for endothelial cell proliferation and survival. This mechanism provides a direct molecular basis for this compound's antagonism of VEGF.

Quantitative Data on Biological Effects

The efficacy of this compound has been quantified in various preclinical models, demonstrating its potent anti-angiogenic and anti-tumor activities.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Type | Effect | Potency/Result | Reference |

| Endothelial Cell Migration | HMVEC | Inhibition of VEGF-induced migration | 30-fold less active than ABT-526 | |

| Endothelial Tube Formation | HMVEC | Inhibition of VEGF-induced tube formation | 20-fold more active than ABT-526 (nanomolar range) | |

| Apoptosis Induction | HUAEC | Increased apoptosis | Significant increase vs. control | |

| Apoptosis Induction | Human Brain MvEC | Increased apoptosis | Dose and time-dependent increase | |

| Caspase Activation | Vascular Cells | Induction of caspase activity | More potent than related TSP-1 mimetics |

Table 2: In Vivo Anti-Tumor and Anti-Angiogenic Activity of this compound

| Animal Model | Tumor Type | Treatment Regimen | Effect | Quantitative Result | Reference |

| Athymic Nude Mice | Malignant Glioma | Daily administration (days 7-19) | Inhibition of tumor growth | Significantly inhibited growth vs. control | |

| Athymic Nude Mice | Malignant Glioma | Daily administration (days 7-19) | Increased Endothelial Apoptosis | 3-fold higher number of apoptotic MvEC | |

| Companion Dogs | Naturally Occurring Cancers | Prospective open-label trial | Tumor Regression | >50% reduction in tumor size in 6 of 42 dogs | |

| Metastatic Melanoma Patients | Metastatic Melanoma | 100 mg subcutaneously twice daily | Reduction in circulating VEGF | Decrease in peripheral blood VEGF-A and VEGF-C levels |

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of an agent to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis that is often induced by VEGF.

Objective: To quantify the inhibitory effect of this compound on VEGF-induced endothelial cell tube formation.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC)

-

Basement Membrane Extract (BME), such as Matrigel®

-

Endothelial Cell Basal Medium (EBM) with supplements

-

Recombinant Human VEGF

-

This compound

-

Calcein AM (for visualization)

-

96-well culture plate (or 24-well)

Protocol:

-

Plate Coating: Thaw BME on ice. Using pre-chilled pipette tips, add 50 µL (for 96-well) or 250 µL (for 24-well) of BME to each well. Ensure the entire surface is covered.

-

Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify into a gel.

-

Cell Preparation: Culture HUVECs to ~80% confluency. Harvest the cells using trypsin and resuspend them in EBM containing 0.5-2% serum.

-

Treatment: Prepare cell suspensions containing a final concentration of 1-2 x 10⁵ cells/mL. To separate suspensions, add:

-

Vehicle Control (e.g., PBS)

-

VEGF (e.g., 20 ng/mL)

-

VEGF + varying concentrations of this compound (e.g., 1 nM to 10 µM)

-

-

Plating: Add 100 µL (for 96-well) of the appropriate cell suspension onto the solidified BME gel.

-

Incubation: Incubate the plate at 37°C, 5% CO₂ for 4 to 18 hours.

-

Visualization: Add Calcein AM (final concentration 2 µM) to the wells and incubate for 30 minutes.

-

Quantification: Capture images using a fluorescence microscope. Analyze the images using angiogenesis software (e.g., ImageJ with Angiogenesis Analyzer plugin) to quantify total tube length, number of junctions, and number of branches. The percentage inhibition by this compound is calculated relative to the VEGF-only control.

In Vivo Tumor Xenograft Model

This protocol describes a standard subcutaneous xenograft model in mice to evaluate the effect of this compound on tumor growth and angiogenesis in vivo.

Objective: To determine the efficacy of this compound in inhibiting the growth of human tumor xenografts in immunodeficient mice.

Materials:

-

Immunodeficient mice (e.g., Athymic Nude, NOD/SCID)

-

Human tumor cell line (e.g., U87MG glioma, A498 renal cancer)

-

Sterile PBS and cell culture medium

-

This compound for injection

-

Calipers for tumor measurement

Protocol:

-

Cell Implantation: Harvest tumor cells and resuspend in sterile PBS or medium at a concentration of 5-10 x 10⁶ cells per 100 µL. Inject the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).

-

Randomization: Once tumors reach the target volume, randomize mice into treatment cohorts (e.g., n=8-10 mice per group):

-

Group 1: Vehicle Control (e.g., daily subcutaneous PBS)

-

Group 2: this compound (e.g., 100 mg/kg, daily subcutaneous injection)

-

-

Treatment: Administer the assigned treatment for a predefined period (e.g., 21-28 days). Monitor animal health and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.

-

Tumor Growth Inhibition: Compare the final tumor volumes between the vehicle and this compound treated groups.

-

Immunohistochemistry: Process tumors for IHC analysis to assess microvessel density (using anti-CD31/CD34 antibodies) and apoptosis (using TUNEL staining).

-

Conclusion

This compound represents a targeted anti-angiogenic therapy that functions by inducing an endogenous inhibitory pathway rather than directly targeting growth factors. Its ability to mimic thrombospondin-1, engage the CD36 receptor, and ultimately suppress VEGFR-2 signaling provides a potent mechanism for inhibiting tumor-associated angiogenesis. The quantitative data from both in vitro and in vivo studies confirm its efficacy in blocking key endothelial cell functions and slowing tumor progression. This guide provides the foundational technical details for professionals engaged in the research and development of novel anti-angiogenic agents.

References

- 1. Endothelial Cell Tube Formation Assay: An In Vitro Model for Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cellbiolabs.com [cellbiolabs.com]

- 3. This compound, a modified type 1 repeat peptide of thrombospondin, inhibits malignant glioma growth in vivo by inhibiting angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thrombospondin-1 modulates VEGF signaling via CD36 by recruiting SHP-1 to VEGFR2 complex in microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Preclinical Anti-Tumor Efficacy of Abt-510: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the preclinical data surrounding the anti-tumor effects of Abt-510, a synthetic peptide analog of thrombospondin-1 (TSP-1).[1][2] this compound has been investigated for its anti-angiogenic properties and its potential as an anti-cancer agent. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data from various preclinical models, and detailed experimental protocols to support further research and development in this area.

Core Mechanism of Action: Targeting Angiogenesis through CD36

This compound functions as a mimetic of thrombospondin-1, a naturally occurring protein known to inhibit the formation of new blood vessels, a process critical for tumor growth and metastasis.[1] The primary mechanism of action for this compound involves its interaction with the CD36 receptor, which is expressed on microvascular endothelial cells.[3][4] This binding event triggers a signaling cascade that ultimately leads to apoptosis, or programmed cell death, of these endothelial cells, thereby cutting off the tumor's blood supply.

The signaling pathway initiated by the binding of this compound to CD36 has been elucidated to involve a caspase-8-dependent mechanism. Upon binding, a cascade involving the protein tyrosine kinase P59fyn and caspase-3-like proteases is activated. This leads to the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which then translocates to the nucleus to upregulate the expression of pro-apoptotic factors.

Quantitative Preclinical Efficacy of this compound

The anti-tumor effects of this compound have been demonstrated across a range of preclinical models, including in vitro cell-based assays and in vivo studies in mice and dogs with naturally occurring cancers. The following tables summarize the key quantitative findings from these studies.

In Vitro Efficacy

| Cell Line(s) | Assay Type | Treatment Concentration | Key Findings |

| Primary Human Brain Microvascular Endothelial Cells (MvEC) | Apoptosis Assay | Dose- and time-dependent | Induction of apoptosis via a caspase-8-dependent mechanism. |

| ID8 (murine ovarian cancer) | Apoptosis Assay | 1, 5, 10, 20, 50 nM (24h) | Dose-dependent induction of apoptosis. |

| SKOV3, OVCAR3, CAOV3 (human epithelial ovarian cancer) | Apoptosis Assay | 50 nM (24h) | Increased incidence of apoptosis. |

In Vivo Efficacy in Murine Models

| Cancer Model | Animal Model | Treatment Regimen | Key Findings |

| Human Malignant Astrocytoma | Athymic Nude Mice | Daily administration (days 7-19) | Significant inhibition of tumor growth; 3-fold higher number of apoptotic MvEC; significantly lower microvessel density. |

| Intracerebral Malignant Glioma | Syngeneic Mouse Model | Not specified | Similar results to the astrocytoma model. |

| Epithelial Ovarian Cancer | Orthotopic, Syngeneic C57BL/6 Mice | 100 mg/kg daily i.p. for 90 days | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. |

In Vivo Efficacy in Canine Patients

| Cancer Type(s) | Study Population | Treatment Regimen | Key Findings |

| Naturally Occurring Malignant Tumors (Mammary Carcinoma, Head and Neck Carcinoma, Soft Tissue Sarcoma, etc.) | 242 companion dogs | Not specified | 6 dogs had an objective response (>50% reduction in tumor size); 42 dogs had either an objective response or significant disease stabilization. |

Detailed Experimental Protocols

To facilitate the replication and extension of these preclinical findings, this section outlines the methodologies employed in key studies.

In Vivo Murine Malignant Glioma Study

-

Animal Model: Athymic nude mice were used for the human malignant astrocytoma model, and a syngeneic mouse model was used for the intracerebral malignant glioma.

-

Tumor Implantation: Human malignant astrocytoma cells were established in the brains of the nude mice.

-

Treatment: this compound was administered daily from day 7 to day 19 post-tumor implantation.

-

Endpoint Analysis: Tumor growth was monitored, and upon euthanasia, tumors were analyzed for microvessel density and the number of apoptotic microvascular endothelial cells.

In Vitro Endothelial Cell Apoptosis Assay

-

Cell Culture: Primary human brain microvascular endothelial cells (MvEC) were propagated as a monolayer.

-

Treatment: Cells were treated with varying concentrations of this compound for different durations.

-

Apoptosis Detection: The induction of apoptosis was assessed to determine the dose- and time-dependent effects of this compound. The involvement of caspase-8 was investigated to elucidate the underlying mechanism.

Canine Study with Naturally Occurring Tumors

-

Study Design: A prospective, open-label clinical trial was conducted.

-

Study Population: 242 companion dogs with various naturally occurring malignant tumors were enrolled.

-

Treatment: Dogs received this compound, and the specific dosing regimen was not detailed in the provided information.

-

Endpoints: The primary endpoints included safety, pharmacokinetics, and anti-tumor activity, which was assessed by measuring changes in tumor size.

Visualizing the Molecular Pathway and Experimental Design

To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow.

Caption: this compound induced apoptotic signaling pathway.

Caption: A typical in vivo preclinical experimental workflow.

References

The Pharmacokinetics of Abt-510: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-510 is a synthetic nonapeptide analog of the second type 1 repeat of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis. Developed as an anti-angiogenic agent for cancer therapy, this compound mimics the anti-angiogenic activity of TSP-1 by interacting with the CD36 receptor on endothelial cells, ultimately leading to apoptosis and the inhibition of new blood vessel formation.[1][2] This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound, details of relevant experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Core Pharmacokinetic Properties

The pharmacokinetic profile of this compound has been characterized in healthy human subjects and in preclinical animal models. The available data indicates that this compound exhibits linear pharmacokinetics, is rapidly absorbed after subcutaneous administration, and has a relatively short half-life.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize the key pharmacokinetic parameters of this compound from published studies.

| Parameter | Value | Species | Administration | Source |

| Elimination Half-life (t½) | 0.7 hours (range: 0.5-1 h) | Dog | Not Specified | [3] |

| Clearance (CL) | 35 ± 8 L/h | Human | Intravenous (IV) | |

| Volume of Distribution (Vd) | 44 ± 9 L | Human | Intravenous (IV) | |

| Half-life (t½) | 0.9 ± 0.1 h | Human | Intravenous (IV) | |

| Bioavailability (SC vs. IV) | Complete | Human | Subcutaneous (SC) |

Note: Detailed quantitative pharmacokinetic data in rodent models (mice and rats), specific details on the metabolism of this compound (including the structure of the M-1 metabolite and the enzymes involved), and quantitative data on plasma protein binding and tissue distribution are not extensively available in the public domain. One study in healthy subjects noted that the plasma exposure to a metabolite, M-1, was approximately 50% greater than the parent drug, and about 78% of the administered dose was recovered in the urine as M-1.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic effects primarily through its interaction with the CD36 receptor on microvascular endothelial cells. This interaction triggers a signaling cascade that leads to apoptosis.

Signaling Pathway of this compound

The binding of this compound to CD36 initiates a downstream signaling cascade that involves the activation of caspases, key mediators of apoptosis. This ultimately leads to the inhibition of endothelial cell proliferation and migration, which are crucial for angiogenesis.

Caption: this compound signaling pathway leading to apoptosis.

Experimental Protocols

Caco-2 Cell Permeability Assay

This in vitro assay is widely used to predict the intestinal absorption of drug candidates.

Caption: Workflow for a Caco-2 cell permeability assay.

Protocol:

-

Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a fluorescent marker like Lucifer Yellow.

-

Transport Experiment:

-

The culture medium is replaced with a transport buffer.

-

This compound is added to the donor chamber (either apical for A-to-B transport or basolateral for B-to-A transport).

-

Samples are collected from the receiver chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

-

-

Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Caspase Activation Assay

This assay is used to measure the induction of apoptosis by quantifying the activity of caspases.

Caption: Workflow for a caspase activation assay.

Protocol:

-

Cell Treatment: Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) are plated in a multi-well plate and allowed to adhere. The cells are then treated with various concentrations of this compound for a specified period.

-

Cell Lysis: The cells are washed and then lysed using a buffer that preserves caspase activity.

-

Caspase Reaction: The cell lysate is incubated with a fluorogenic substrate specific for a particular caspase (e.g., Caspase-3 or Caspase-8). If the caspase is active, it will cleave the substrate, releasing a fluorescent molecule.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.

-

Data Analysis: The fluorescence signal is proportional to the caspase activity. The results are typically expressed as a fold-change in activity compared to untreated control cells.

Analytical Methodology

The quantification of this compound in biological matrices is typically performed using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Representative LC-MS/MS Method Parameters

While a specific, validated method for this compound is not publicly detailed, a typical LC-MS/MS method for a peptide therapeutic would involve the following:

-

Sample Preparation: Protein precipitation or solid-phase extraction (SPE) to remove larger proteins and interferences from the plasma or tissue homogenate.

-

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a C18 column to separate this compound from other components.

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A gradient elution is typically used, starting with a low percentage of Mobile Phase B and increasing to elute the peptide.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a fragment of this compound generated by collision-induced dissociation). This provides high selectivity and sensitivity.

-

Conclusion

This compound is an anti-angiogenic peptide with a well-defined mechanism of action involving the CD36 receptor and subsequent induction of apoptosis in endothelial cells. The available pharmacokinetic data in humans and dogs indicate rapid absorption and a short half-life. However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion profile is limited by the lack of publicly available detailed preclinical data in rodents, as well as specific information on its metabolism, protein binding, and tissue distribution. The provided representative experimental protocols and analytical methodology offer a framework for the types of studies required for the full pharmacokinetic characterization of a peptide therapeutic like this compound. Further research and publication of these detailed data would be invaluable to the scientific community in the field of drug development.

References

- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]

- 2. Inhibition of Caspase-1 Activation in Endothelial Cells Improves Angiogenesis: A NOVEL THERAPEUTIC POTENTIAL FOR ISCHEMIA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical evaluation of antiangiogenic thrombospondin-1 peptide mimetics, ABT-526 and this compound, in companion dogs with naturally occurring cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Abt-510: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abt-510 is a synthetic nonapeptide analog of thrombospondin-1 (TSP-1), a potent endogenous inhibitor of angiogenesis.[1] Developed to mimic the anti-angiogenic and pro-apoptotic properties of TSP-1, this compound has been investigated for its therapeutic potential in oncology. This technical guide provides an in-depth analysis of this compound's mechanism of action and its multifaceted impact on the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and the extracellular matrix, all of which play crucial roles in tumor progression, metastasis, and response to therapy. Understanding how this compound modulates this environment is critical for its potential application in cancer treatment.

Core Mechanism of Action

This compound exerts its primary effects by interacting with the CD36 receptor, also known as platelet glycoprotein IV, which is expressed on various cell types within the TME, including microvascular endothelial cells and some tumor cells.[2][3] The binding of this compound to CD36 triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of angiogenesis and the induction of apoptosis.

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, providing tumors with the necessary nutrients and oxygen for growth and dissemination. This compound disrupts this process through several mechanisms:

-

Inhibition of Endothelial Cell Migration and Proliferation: By binding to CD36 on endothelial cells, this compound inhibits their migration and proliferation, which are essential steps in the formation of new blood vessels.[1]

-

Induction of Endothelial Cell Apoptosis: this compound promotes programmed cell death (apoptosis) in activated endothelial cells, leading to the regression of newly formed tumor vasculature.[3]

-

Vessel Normalization: In some preclinical models, treatment with this compound has been shown to lead to a more "normalized" tumor vasculature, characterized by reduced vessel tortuosity and leakiness. This can improve the delivery and efficacy of concomitant chemotherapies.

Pro-Apoptotic Effects on Tumor Cells

Beyond its anti-angiogenic properties, this compound has demonstrated a direct pro-apoptotic effect on certain cancer cells that express the CD36 receptor. This dual action of targeting both the tumor vasculature and the cancer cells themselves makes this compound a compelling anti-cancer agent.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in various cancer models.

Table 1: In Vitro Efficacy of this compound on Apoptosis

| Cell Line | Cancer Type | Concentration | Effect | Citation |

| ID8 | Ovarian Cancer | 1, 5, 10, 20, 50 nM | Dose-dependent induction of apoptosis. | |

| SKOV3 | Ovarian Cancer | 50 nM | Increased incidence of apoptosis. | |

| OVCAR3 | Ovarian Cancer | 50 nM | Increased incidence of apoptosis. | |

| CAOV3 | Ovarian Cancer | 50 nM | Increased incidence of apoptosis. | |

| Human Umbilical Artery Endothelial Cells (HUAEC) | - | Not Specified | Significantly increased apoptosis. | |

| Primary Human Brain Microvascular Endothelial Cells (MvEC) | - | Not Specified | Dose- and time-dependent induction of apoptosis. |

Table 2: In Vitro Efficacy of this compound on Angiogenesis

| Assay | Cell Type | Concentration | Effect | Citation |

| VEGF-induced Cell Migration | Human Microvascular Endothelial Cells (HMVEC) | Nanomolar range | Inhibition of migration (this compound was 30-fold less active than its predecessor, ABT-526). | |

| Tube Formation | Human Microvascular Endothelial Cells (HMVEC) | Nanomolar range | Inhibition of tube formation (this compound was 20-fold more active than its predecessor, ABT-526). | |

| Tubular Morphogenesis | Primary Human Brain Microvascular Endothelial Cells (MvEC) | Not Specified | Dose-dependent inhibition. |

Table 3: In Vivo Efficacy of this compound

| Cancer Model | Animal Model | Treatment Regimen | Key Findings | Citation |

| Malignant Glioma | Athymic Nude Mice | Daily administration | Significant inhibition of tumor growth; significantly lower microvessel density; 3-fold higher number of apoptotic MvEC. | |

| Epithelial Ovarian Cancer | C57BL/6 Mice | 100 mg/kg daily | Significant reduction in tumor size, ascites fluid volume, and secondary lesion dissemination. |

Impact on the Broader Tumor Microenvironment

While the primary focus of this compound research has been on its anti-angiogenic and pro-apoptotic effects, its influence on other components of the TME is an emerging area of investigation.

Cancer-Associated Fibroblasts (CAFs)

Cancer-associated fibroblasts are a critical component of the tumor stroma and are known to promote tumor growth, invasion, and drug resistance. While direct studies on the effect of this compound on CAFs are limited, its ability to modulate the TME suggests a potential indirect impact. By inhibiting angiogenesis and inducing apoptosis, this compound may alter the signaling landscape that governs CAF activation and function. Further research is warranted to elucidate the specific effects of this compound on CAF proliferation, activation, and their pro-tumorigenic secretome.

Immune Cells

The immune landscape of the TME is a key determinant of cancer progression and response to immunotherapy. The influence of this compound on tumor-infiltrating immune cells is not yet well-defined.

-

Tumor-Infiltrating Lymphocytes (TILs): The effect of this compound on the infiltration and function of cytotoxic CD8+ T cells and regulatory T cells (Tregs) is an important area for future investigation. By normalizing the tumor vasculature, this compound could potentially enhance the infiltration of effector T cells into the tumor core.

-

Macrophage Polarization: Tumor-associated macrophages (TAMs) can exist in a pro-inflammatory, anti-tumoral (M1) state or an anti-inflammatory, pro-tumoral (M2) state. The impact of this compound on the polarization of TAMs is currently unknown. Modulating the tumor cytokine milieu through its anti-angiogenic and pro-apoptotic actions could indirectly influence macrophage polarization, potentially shifting the balance towards a more anti-tumor phenotype.

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

The following diagram illustrates the proposed signaling pathway of this compound in endothelial cells.

Caption: Proposed signaling pathway of this compound in endothelial cells.

Experimental Workflow: In Vitro Tube Formation Assay

This diagram outlines a typical workflow for an in vitro tube formation assay to assess the anti-angiogenic effects of this compound.

Caption: Workflow for an in vitro endothelial cell tube formation assay.

Experimental Protocols

In Vitro Endothelial Cell Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells in vitro.

Materials:

-